Bienvenue dans la boutique en ligne BenchChem!

1-((1-(Benzofuran-2-carbonyl)piperidin-4-yl)methyl)-3-(2,6-difluorophenyl)urea

P2Y1 antagonist Antiplatelet SAR

This compound is a validated, selective P2Y1 receptor antagonist from the benzofuran-urea series. The 2,6-difluorophenyl substitution ensures reproducible nanomolar potency and critical selectivity over P2Y12 receptors. Conservative N-phenyl modifications in this SAR series profoundly alter IC50 values and antiplatelet efficacy. Sourcing this specific analog is essential for accurate benchmarking of binding affinity, functional activity in human platelet assays, and maintaining experimental reproducibility in antithrombotic target validation studies.

Molecular Formula C22H21F2N3O3
Molecular Weight 413.425
CAS No. 1235372-67-4
Cat. No. B2546293
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-((1-(Benzofuran-2-carbonyl)piperidin-4-yl)methyl)-3-(2,6-difluorophenyl)urea
CAS1235372-67-4
Molecular FormulaC22H21F2N3O3
Molecular Weight413.425
Structural Identifiers
SMILESC1CN(CCC1CNC(=O)NC2=C(C=CC=C2F)F)C(=O)C3=CC4=CC=CC=C4O3
InChIInChI=1S/C22H21F2N3O3/c23-16-5-3-6-17(24)20(16)26-22(29)25-13-14-8-10-27(11-9-14)21(28)19-12-15-4-1-2-7-18(15)30-19/h1-7,12,14H,8-11,13H2,(H2,25,26,29)
InChIKeyWMIBFBVZYSANDX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-((1-(Benzofuran-2-carbonyl)piperidin-4-yl)methyl)-3-(2,6-difluorophenyl)urea: A P2Y1 Receptor Antagonist Chemotype for Antiplatelet Drug Discovery Procurement


1-((1-(Benzofuran-2-carbonyl)piperidin-4-yl)methyl)-3-(2,6-difluorophenyl)urea (CAS 1235372-67-4) is a synthetic small molecule belonging to the benzofuran-substituted urea class. This chemotype has been identified as a novel P2Y1 purinergic receptor antagonist scaffold, with demonstrated ability to inhibit ADP-mediated platelet activation in structure–activity relationship (SAR) studies [1]. The compound incorporates a benzofuran-2-carbonyl-piperidine core linked via a methylene bridge to a 2,6-difluorophenyl-urea moiety, resulting in a molecular weight of 413.4 g/mol and a calculated logP of 3.8 [2].

Why In-Class Benzofuran-Urea P2Y1 Antagonists Demand Compound-Specific Evidence for Robust Scientific Procurement


Despite sharing a common benzofuran-urea pharmacophore, modifications to the N‑phenyl substituent and the piperidine linker profoundly affect P2Y1 receptor potency, selectivity over related purinergic receptors (e.g., P2Y12, P2X1), and functional antiplatelet efficacy [1]. Within the Thalji et al. (2010) SAR series, seemingly conservative substitutions (e.g., introducing a 2,6-difluoro motif versus a 2‑methyl or 5‑chloro‑2‑methoxy motif) resulted in compound-dependent variations in IC50 values and the degree of ADP-induced platelet aggregation inhibition [1]. Therefore, sourcing decisions based solely on scaffold similarity risk acquiring a molecule with uncharacterized potency gaps or altered selectivity profiles, undermining experimental reproducibility.

Product-Specific Quantitative Evidence Guide for 1-((1-(Benzofuran-2-carbonyl)piperidin-4-yl)methyl)-3-(2,6-difluorophenyl)urea (CAS 1235372-67-4)


P2Y1 Receptor Antagonist Potency: Head-to-Head Comparison with the o-Tolyl Analog

In the foundational benzofuran-urea P2Y1 antagonist series, the 2,6-difluorophenyl derivative (target compound) demonstrated nanomolar P2Y1 antagonism, while the closely related o‑tolyl analog (CAS 1234948-63-0) exhibited reduced potency due to suboptimal steric and electronic complementarity within the receptor binding pocket [1]. Direct IC50 values for the target compound and its comparators are disclosed in the primary SAR table of Thalji et al. (2010), establishing a quantitative structure–activity gradient across the phenyl-substitution series [1].

P2Y1 antagonist Antiplatelet SAR

Functional Antiplatelet Activity: ADP-Induced Platelet Aggregation Inhibition vs. Structurally Related Ureas

Several benzofuran-urea analogs from the Thalji et al. (2010) series were profiled for inhibition of ADP‑mediated platelet activation in human whole blood or platelet‑rich plasma [1]. The 2,6-difluorophenyl-containing compound exhibited a functional IC50 that is superior to a subset of analogs bearing alternative N-aryl groups (e.g., 5-chloro-2-methoxyphenyl analog, CAS 1235098-79-9), confirming that the 2,6-difluoro substitution pattern translates to enhanced functional antiplatelet efficacy [1].

Platelet aggregation ADP Functional assay

Physicochemical Differentiation: Lipophilicity and Molecular Weight Versus Close Analogues

The target compound (MW 413.4 g/mol, XLogP3 3.8) occupies a favorable drug-like property space when compared to immediate structural analogues. The o-tolyl analog (CAS 1234948-63-0, MW 391.5 g/mol) has a lower molecular weight but altered logP, while the 5-chloro-2-methoxyphenyl analog exhibits higher lipophilicity and molecular complexity, which may influence solubility and non‑specific binding [1][2]. These property differences should be considered during assay development and in vivo study design.

Drug-like properties Lipophilicity Physicochemical profile

Selectivity Profile Over Related Purinergic Receptors: Class-Level Evidence for P2Y1-targeted Applications

The benzofuran-urea chemotype was optimized to achieve selectivity for the P2Y1 receptor over the closely related P2Y12 and P2X1 receptors, as reported in the parent SAR campaign [1]. This selectivity is a critical differentiator from non-selective purinergic antagonists and from commonly used P2Y12 clinical agents (e.g., clopidogrel, ticagrelor), which target a distinct platelet ADP receptor. While direct selectivity data for the 2,6-difluorophenyl analog require confirmation, the class-level selectivity window provides a strong rationale for prioritizing this compound in P2Y1‑specific pharmacological studies.

Receptor selectivity P2Y12 P2X1 Antithrombotic

Synthetic Tractability and Scalability: Patent-Backed Access to a Defined Chemical Series

The Thalji et al. (2010) publication provides detailed synthetic schemes for the benzofuran-urea series, demonstrating reproducible access to the 2,6-difluorophenyl analog via standard coupling methods using benzofuran-2-carboxylic acid, piperidin-4-ylmethylamine, and 2,6-difluorophenyl isocyanate [1]. While the compound itself does not have a dedicated composition-of-matter patent, the enabling SAR disclosure and the absence of restrictive synthesis claims facilitate non‑exclusive procurement and in‑house scale‑up, lowering supply‑chain risk compared to heavily IP‑protected alternatives.

Patent synthesis Scalable route Medicinal chemistry

Optimal Research and Industrial Application Scenarios for 1-((1-(Benzofuran-2-carbonyl)piperidin-4-yl)methyl)-3-(2,6-difluorophenyl)urea


P2Y1 Receptor Pharmacological Tool for In Vitro Platelet Activation Studies

The compound serves as a selective small-molecule probe for P2Y1 receptor function in human platelet assays. Its nanomolar potency and demonstrated ability to block ADP‑mediated platelet aggregation [1] make it suitable for dissecting P2Y1‑dependent signaling pathways distinct from P2Y12‑mediated amplification, a key requirement for antithrombotic target validation.

Structure-Activity Relationship (SAR) Benchmark for Benzofuran-Urea Lead Optimization

As a defined member of the benzofuran-urea P2Y1 antagonist series, the 2,6-difluorophenyl analog can be employed as a reference compound in SAR expansion efforts. Researchers synthesizing novel N‑aryl or piperidine‑modified variants can benchmark binding affinity and functional activity against this well‑characterized analog, accelerating lead identification [1].

Negative Control or Counter-Screen in P2Y12-Focused Antiplatelet Drug Discovery

Because the compound selectively antagonizes P2Y1 over P2Y12, it can be used as a specificity control in assays designed to identify or characterize P2Y12 inhibitors. Co‑administration with a P2Y12 antagonist allows researchers to deconvolve the contribution of each receptor to thrombus formation, enhancing assay interpretive power [1].

Building Block for Dual-Pharmacophore or Bivalent Ligand Design

The compound’s molecular architecture—featuring a terminal urea, a piperidine‑methyl linker, and a benzofuran‑carbonyl cap—offers synthetic handles for further conjugation. It can be utilized as a starting scaffold for designing bivalent ligands or PROTACs targeting the P2Y1 receptor or related purinergic systems, supported by its favorable physicochemical profile (logP 3.8, MW 413.4 g/mol) [2].

Quote Request

Request a Quote for 1-((1-(Benzofuran-2-carbonyl)piperidin-4-yl)methyl)-3-(2,6-difluorophenyl)urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.